
(1H-2-Benzothiopyran-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-2-Benzothiopyran-1-yl)(phenyl)methanone typically involves the reaction of a benzothiopyran derivative with a phenylmethanone derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzothiopyran is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
(1H-2-Benzothiopyran-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted benzothiopyrans
科学的研究の応用
(1H-2-Benzothiopyran-1-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in industrial applications such as the production of polymers and specialty chemicals.
作用機序
The mechanism of action of (1H-2-Benzothiopyran-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
- Phenyl(1-phenyl-1H-2-benzothiopyran-1-yl)methanone
- Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone
Uniqueness
Compared to similar compounds, (1H-2-Benzothiopyran-1-yl)(phenyl)methanone stands out due to its specific structural features and reactivity. The presence of both the benzothiopyran and phenyl groups imparts unique chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance in scientific research.
特性
CAS番号 |
54328-60-8 |
|---|---|
分子式 |
C16H12OS |
分子量 |
252.3 g/mol |
IUPAC名 |
1H-isothiochromen-1-yl(phenyl)methanone |
InChI |
InChI=1S/C16H12OS/c17-15(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-18-16/h1-11,16H |
InChIキー |
HNWKOUAWWJSVJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2C3=CC=CC=C3C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
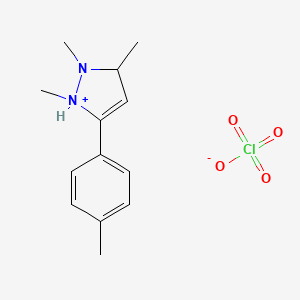
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)

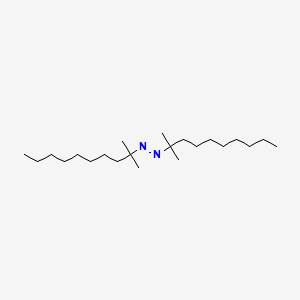
![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
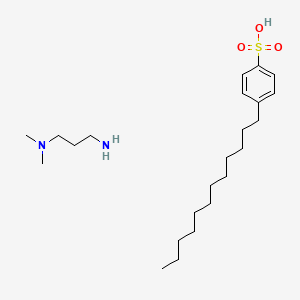
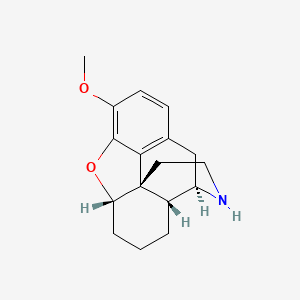


![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)
![Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate](/img/structure/B14639380.png)
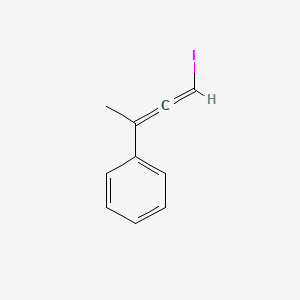
![N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine](/img/structure/B14639389.png)
